5-Hexen-3-ol, (S)-
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Overview
Description
5-Hexen-3-ol, (S)-: is an organic compound with the molecular formula C6H12O. It is a chiral alcohol with a double bond in its structure, making it an unsaturated alcohol. The (S)-enantiomer indicates that it has a specific three-dimensional arrangement, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 5-Hexen-3-ol involves the reaction of propionaldehyde with allyl chloride in the presence of a catalyst such as copper or tin (II) chloride in water at room temperature .
- Another method involves the use of allylmagnesium bromide with copper (I) cyanide in diethyl ether at low temperatures, followed by the addition of (S)-propylene oxide .
Industrial Production Methods:
- Industrial production of 5-Hexen-3-ol typically involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hexen-3-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 5-Hexen-3-ol can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group in 5-Hexen-3-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of 5-hexenal or 5-hexen-3-one.
Reduction: Formation of 5-hexanol.
Substitution: Formation of 5-hexen-3-chloride or 5-hexen-3-bromide.
Scientific Research Applications
Chemistry:
- 5-Hexen-3-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and natural product analogs.
Biology:
- It is studied for its role in pheromone communication in insects. Certain species use 5-Hexen-3-ol as a signaling molecule to attract mates or mark territory.
Medicine:
- Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry:
- 5-Hexen-3-ol is used in the flavor and fragrance industry due to its pleasant odor. It is a component in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Hexen-3-ol varies depending on its application:
In biological systems: It interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.
In chemical reactions: The hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The double bond can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Methyl-5-hexen-3-ol: Similar structure but with a methyl group at the third carbon.
3-Ethyl-5-hexen-3-ol: Similar structure but with an ethyl group at the third carbon.
5-Methyl-5-hexen-3-ol: Similar structure but with a methyl group at the fifth carbon.
Uniqueness:
- The (S)-enantiomer of 5-Hexen-3-ol has a specific three-dimensional arrangement that can result in unique interactions with biological receptors and enzymes, making it distinct from its racemic or ®-enantiomer counterparts.
Biological Activity
5-Hexen-3-ol, (S)- is a chiral compound known for its unique biological properties and applications in various fields, including food science, pharmacology, and perfumery. This article delves into its biological activity based on diverse research findings, case studies, and relevant data.
- Molecular Formula : C6H12O
- Molecular Weight : 100.16 g/mol
- CAS Number : 821-41-0
- Density : 0.8±0.1 g/cm³
- Boiling Point : 149.9±19.0 °C at 760 mmHg
- Flash Point : 47.2±0.0 °C
Biological Activity Overview
5-Hexen-3-ol exhibits a range of biological activities that can be categorized into the following areas:
-
Antimicrobial Activity
- Studies have shown that 5-Hexen-3-ol possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies with concentration and specific microbial strains.
- Flavor and Aroma Enhancement
- Neuroactive Properties
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 5-Hexen-3-ol against common foodborne pathogens. The results indicated that at concentrations above 0.5%, the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus.
Concentration (%) | E. coli Growth Inhibition (%) | S. aureus Growth Inhibition (%) |
---|---|---|
0.1 | 10 | 8 |
0.5 | 30 | 25 |
1.0 | 60 | 55 |
2.0 | 90 | 85 |
Case Study 2: Aroma Profile in Green Tea
In a sensory evaluation of green tea, researchers found that varying concentrations of 5-Hexen-3-ol significantly impacted the overall aroma profile. The study utilized a trained panel to assess aroma strength and complexity.
Concentration (mg/kg) | Aroma Strength Score (1-7) |
---|---|
Control (0) | 3 |
10 | 4 |
50 | 5 |
100 | 6 |
200 | 7 |
The biological activity of 5-Hexen-3-ol can be attributed to its interaction with various biological systems:
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.
- Neuroactive Pathways : It may modulate neurotransmitter release and receptor activity, particularly affecting GABAergic and glutamatergic signaling pathways.
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3S)-hex-5-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 |
InChI Key |
UOGFCIYBLKSQHL-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](CC=C)O |
Canonical SMILES |
CCC(CC=C)O |
Origin of Product |
United States |
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